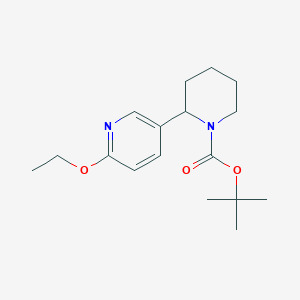![molecular formula C29H24NO2P B11822723 N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11822723.png)
N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine is a complex organic compound with a unique structure
準備方法
The synthesis of N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. The synthetic routes typically involve:
Formation of the Pentacyclic Core: This step involves cyclization reactions to form the pentacyclic structure. Common reagents used include cyclizing agents and catalysts to facilitate the formation of the complex ring system.
Functional Group Introduction: After forming the core structure, various functional groups are introduced through substitution reactions. Reagents such as alkyl halides, amines, and phosphorous compounds are used under controlled conditions to achieve the desired substitutions.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process.
化学反応の分析
N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert certain functional groups into their reduced forms, such as converting nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include alkyl halides, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
科学的研究の応用
N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying complex organic reactions and mechanisms. Its unique structure makes it a valuable tool for understanding reaction pathways and intermediates.
Biology: In biological research, the compound can be used to study interactions with biomolecules and potential biological activities. It may serve as a lead compound for developing new drugs or bioactive molecules.
Medicine: The compound’s potential medicinal properties are explored for therapeutic applications. Researchers investigate its effects on various biological targets and pathways to identify potential drug candidates.
Industry: In industrial applications, the compound can be used as a precursor for synthesizing other complex molecules. Its unique structure and reactivity make it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application, and further research is needed to elucidate the detailed pathways involved.
類似化合物との比較
N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar pentacyclic structures or functional groups include various polycyclic aromatic hydrocarbons, phosphorous-containing heterocycles, and complex amines.
Uniqueness: The unique combination of a pentacyclic core with multiple functional groups sets this compound apart from others
特性
分子式 |
C29H24NO2P |
|---|---|
分子量 |
449.5 g/mol |
IUPAC名 |
N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine |
InChI |
InChI=1S/C29H24NO2P/c1-19(20-9-4-3-5-10-20)30(2)25-14-8-13-24-23(25)16-18-27-29(24)28-22-12-7-6-11-21(22)15-17-26(28)31-33-32-27/h3-19,33H,1-2H3/t19-,33?/m0/s1 |
InChIキー |
FVFUMDIRFCLJLM-LPEGZLAKSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)N(C)C2=CC=CC3=C2C=CC4=C3C5=C(C=CC6=CC=CC=C65)OPO4 |
正規SMILES |
CC(C1=CC=CC=C1)N(C)C2=CC=CC3=C2C=CC4=C3C5=C(C=CC6=CC=CC=C65)OPO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


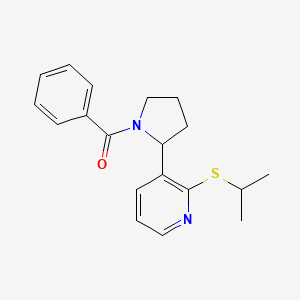
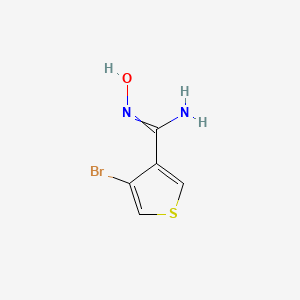
![N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11822653.png)
![N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11822654.png)
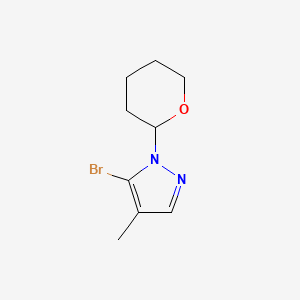
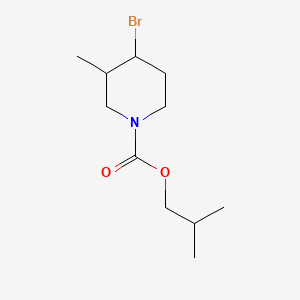
![N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B11822672.png)
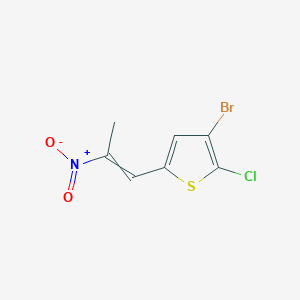
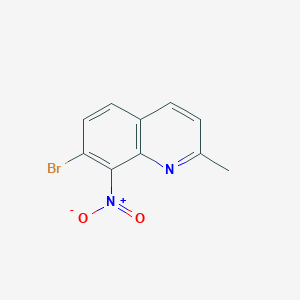
![2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide](/img/structure/B11822695.png)
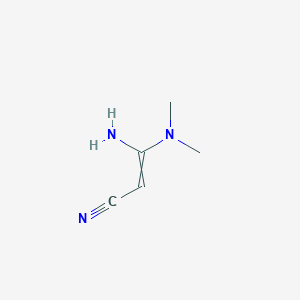
![N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide](/img/structure/B11822697.png)
